molecular formula C18H20N2O2 B2997722 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide CAS No. 882749-32-8

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2997722
CAS No.: 882749-32-8
M. Wt: 296.37
InChI Key: GVUUFGQAHSYARO-UHFFFAOYSA-N
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Description

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide (CAS 882749-32-8) is a synthetic quinoline-carboxamide derivative with a molecular formula of C 18 H 20 N 2 O 2 and a molecular weight of 296.4 g/mol . This compound is supplied at a minimum purity of 95-97% and is of interest in pharmacological research, particularly in the field of oncology. It belongs to a class of quinoline derivatives that are being investigated for their potential to interact with key biological targets implicated in cancer progression . Quinoline-carboxamide scaffolds, structurally related to this compound, have demonstrated significant research value as selective antagonists for the P2X7 receptor (P2X7R) . The P2X7 receptor is a key mediator in the tumor microenvironment and is overexpressed in various cancers, including breast, brain, and prostate cancers . Antagonists of this receptor can inhibit ATP-induced calcium mobilization and have shown promise in reducing cancer cell proliferation and inducing apoptotic cell death . The structural features of this acetamide, including its hydrogen bond donor and acceptor count, contribute to its drug-like properties and potential for use in structure-activity relationship (SAR) studies . This chemical is intended for research applications such as in vitro assay development, hit-to-lead optimization, and mechanistic studies in cell biology. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-16-10-8-15(9-11-16)19-18(21)13-20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUUFGQAHSYARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural analogs and their biological activities, emphasizing key differences in substituents and pharmacological profiles.

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Activity Mechanism/Target Reference
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide 3,4-Dihydroquinoline 4-Methoxyphenyl, acetamide Not explicitly reported (structural focus) N/A
N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide 3-Methyl-2-oxo-3,4-dihydroquinoxaline 4-Methoxyphenyl, acetamide Anti-COVID-19, anti-Alzheimer’s Docking with HSA, ACE2 inhibition
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide 1,3,4-Thiadiazole, benzothiazole 4-Methoxyphenyl, methylbenzothiazole Anticonvulsant (100% MES protection) Sodium channel modulation
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide Quinazoline sulfonyl 4-Morpholino, 4-methoxyphenyl, sulfonyl Anticancer (HCT-116, MCF-7) Topoisomerase II inhibition
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist (calcium mobilization) Formyl peptide receptor activation
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide Naphthalene 4-Methoxyphenethyl, naphthalene Hypoglycemic (IC50 = 69 µM) α-Glucosidase inhibition

Key Observations

Structural Variations and Activity Shifts Quinoline vs. This modification correlates with dual antiviral and anti-Alzheimer’s activity, likely due to improved binding to human serum albumin (HSA) and ACE2 . Thiadiazole-Benzothiazole Hybrids: Compounds incorporating 1,3,4-thiadiazole and benzothiazole moieties () exhibit potent anticonvulsant activity, attributed to synergistic hydrophobic interactions and sodium channel modulation.

Substituent Effects Methoxy Group Positioning: The 4-methoxyphenyl group is a common feature across analogs, but its role varies. In anticancer quinazoline derivatives (), the sulfonyl and morpholino groups enhance topoisomerase II inhibition, whereas in pyridazinone derivatives (), the 4-methoxybenzyl group drives FPR2 selectivity. Electron-Withdrawing Groups: Bromine substitution in pyridazinone analogs () increases receptor affinity, while nitro groups in thiadiazole derivatives () improve anticonvulsant efficacy.

Pharmacological Specificity Anticancer vs. Antiviral: Quinazoline sulfonamide derivatives () show broad-spectrum cytotoxicity, likely due to DNA intercalation, whereas quinoxaline analogs () target viral entry via ACE2 interactions. Metabolic Activity: Naphthalene-substituted acetamides () exhibit hypoglycemic effects through α-glucosidase inhibition, a mechanism absent in quinoline-based compounds.

Research Findings and Implications

  • Molecular Docking Insights: Quinoxaline analogs () demonstrated superior docking scores (-9.2 kcal/mol) compared to quinoline derivatives, suggesting enhanced binding to viral proteases.
  • In Vivo Efficacy : Thiadiazole-benzothiazole hybrids () achieved 100% protection in maximal electroshock (MES) models, outperforming phenytoin (70% protection).
  • Selectivity Profiles: Pyridazinone derivatives () showed FPR2 selectivity (EC50 = 0.8 µM) over FPR1 (EC50 = 12 µM), highlighting the impact of heterocycle substitution on receptor specificity.

Biological Activity

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.37 g/mol
  • IUPAC Name : 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in the pathophysiology of Alzheimer's disease. In vitro studies indicate that it demonstrates competitive inhibition against these enzymes, potentially enhancing cholinergic signaling in the brain .
  • Antitumor Activity : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in A549 lung cancer cells, with an IC50 value indicating significant growth inhibition .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AChE InhibitionCompetitive inhibition with IC50 values around 0.28 µM for human AChE
MAO InhibitionInhibitory activity with IC50 values of 0.91 µM for hMAO-A and 2.81 µM for hMAO-B
CytotoxicityInduces apoptosis in A549 cells; IC50 values not specified but significant
Blood-Brain Barrier PenetrationDemonstrates ability to cross the BBB without acute toxicity in vivo

Case Studies and Research Findings

  • Alzheimer's Disease Research
    • A study designed a series of hybrid compounds incorporating the quinoline structure to target both AChE and MAO. Among these, derivatives similar to this compound showed promising dual-target inhibition, suggesting potential as multi-target agents for Alzheimer's treatment .
  • Antitumor Activity Assessment
    • In a recent investigation into the antitumor properties of quinoline derivatives, compounds featuring the same core structure as this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide?

The compound is typically synthesized via coupling reactions between substituted quinoline intermediates and acetamide derivatives. For example, a two-step approach may involve:

  • Step 1 : Reacting 3,4-dihydroquinoline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Coupling with 4-methoxyaniline using carbodiimide reagents (e.g., EDCI/HOBt) under reflux in anhydrous dichloromethane. Yields vary based on substituents; similar compounds show yields ranging from 25% to 80% depending on reaction optimization (e.g., solvent polarity, catalyst loading) . Key Data :
Reaction StepYield (%)Conditions
Intermediate formation75–80Reflux, DCM, 24h
Final coupling50–70EDCI/HOBt, RT, 12h

Q. Which spectroscopic techniques are used to characterize this compound, and what are the critical spectral markers?

  • 1H NMR : Key signals include the methoxy group (δ 3.7–3.8 ppm), quinoline protons (δ 6.8–7.4 ppm), and acetamide NH (δ 8.1–8.3 ppm). DMSO-d6 is preferred for resolving exchangeable protons .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks. For example, a related compound with molecular weight 408.5 g/mol exhibited m/z 409.2 .
  • Melting Point : Used to assess purity; derivatives with similar structures melt between 153–197°C .

Q. How is solubility and purity evaluated during preclinical studies?

  • Solubility : Tested in polar (DMSO, methanol) and aqueous buffers (PBS, pH 7.4) via shake-flask method. For example, analogs show solubility >61.3 µg/mL in DMSO .
  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is standard for pharmacological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its anticancer activity, and what cell lines are relevant?

  • Assay Design : Use the MTT assay to measure cytotoxicity. Test against panels of cancer cell lines (e.g., HCT-116, MCF-7, PC-3) with 72h exposure. Include positive controls (e.g., doxorubicin) and calculate IC50 values.
  • Case Study : A phenoxy acetamide derivative (N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-sulfonyl)acetamide) showed IC50 values of 1.2–3.8 µM across multiple lines, suggesting structure-activity dependencies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Ensure broad concentration ranges (e.g., 0.1–100 µM) to capture full efficacy curves.
  • Cell Line Variability : Validate activity in ≥3 independent cell lines per cancer type. For example, discrepancies in anti-Alzheimer’s activity may arise from differing blood-brain barrier permeability models .
  • Mechanistic Profiling : Combine phenotypic assays with target-specific tests (e.g., COX-1 inhibition for anti-inflammatory claims) .

Q. How can molecular docking studies predict its therapeutic targets?

  • Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., SARS-CoV-2 main protease, acetylcholinesterase).
  • Validation : Compare binding poses with co-crystallized ligands. A related N-(4-methoxyphenyl)acetamide exhibited a docking score of −9.2 kcal/mol against acetylcholinesterase, correlating with anti-Alzheimer’s activity .

Q. What structural modifications enhance its pharmacokinetic profile?

  • SAR Insights :
  • Quinoline Ring : Introducing electron-withdrawing groups (e.g., Cl, NO2) improves metabolic stability.
  • Methoxy Position : Para-substitution on the phenyl ring enhances solubility and bioavailability vs. ortho/meta .
    • Case Study : Replacing the methoxy group with sulfonamide increased potency 10-fold in COX-1 inhibition assays .

Data Contradiction Analysis

Q. How should researchers interpret variability in synthetic yields (e.g., 25% vs. 80%)?

  • Critical Factors :
  • Catalyst Efficiency : EDCI vs. DCC may alter coupling yields by 15–20%.
  • Solvent Choice : Anhydrous DCM vs. THF impacts reaction kinetics.
    • Mitigation : Optimize via Design of Experiments (DoE) to identify interactive effects (e.g., temperature × catalyst loading) .

Methodological Resources

  • Spectral Libraries : PubChem (CID-specific NMR/MS data) .
  • Docking Tools : PDB for protein structures (e.g., 6LU7 for SARS-CoV-2 protease) .

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